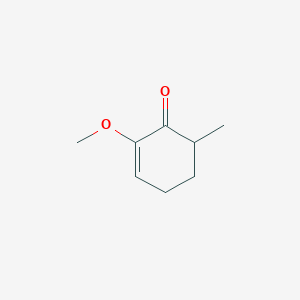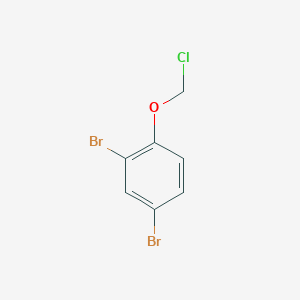
2,4-Dibromo-1-(chloromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a chloromethoxy group is attached to the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(chloromethoxy)benzene typically involves the bromination of 1-(chloromethoxy)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from benzene. The initial step involves the chloromethylation of benzene to form 1-(chloromethoxy)benzene, followed by selective bromination at the 2nd and 4th positions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-1-(chloromethoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where electrophiles replace one of the bromine atoms.
Nucleophilic Substitution: The chloromethoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.
Nucleophilic Substitution: Products include ethers or amines.
Oxidation: Products include quinones.
Reduction: Products include dehalogenated benzene derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-1-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-1-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine atoms and chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways depend on the specific conditions and reagents used in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromoanisole: Similar structure but with a methoxy group instead of a chloromethoxy group.
2,4-Dibromophenol: Similar structure but with a hydroxyl group instead of a chloromethoxy group.
2,4-Dibromotoluene: Similar structure but with a methyl group instead of a chloromethoxy group.
Uniqueness
2,4-Dibromo-1-(chloromethoxy)benzene is unique due to the presence of both bromine atoms and a chloromethoxy group, which confer distinct reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5Br2ClO |
|---|---|
Poids moléculaire |
300.37 g/mol |
Nom IUPAC |
2,4-dibromo-1-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Br2ClO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H,4H2 |
Clé InChI |
MYXOVQNTQQYFKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


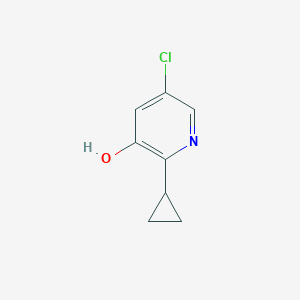
![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13208559.png)
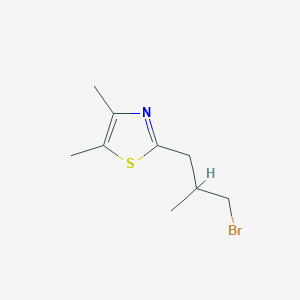
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)

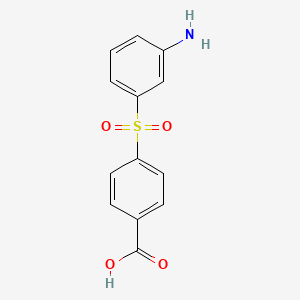
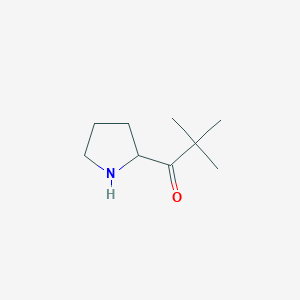


![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)

![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)
